1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene
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Overview
Description
1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene is an organic compound characterized by the presence of an azido group, an ethoxy group, a methoxy group, and a phenyl ring
Preparation Methods
The synthesis of 1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-phenylbenzene and 2-azidoethanol.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction.
Major Products: The major products formed from these reactions include amines, nitro compounds, and substituted derivatives.
Scientific Research Applications
1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene involves its interaction with molecular targets through the azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
1-(2-Azidoethoxy)-2-methoxy-4-phenylbenzene can be compared with similar compounds such as:
1-Azido-2-(2-methoxyethoxy)ethane: This compound has a similar azido and methoxyethoxy structure but lacks the phenyl ring.
3-Azido-1-propanamine: This compound contains an azido group and an amine group, making it useful in different chemical reactions.
2-[2-(2-Azidoethoxy)ethoxy]ethanol: This compound has multiple ethoxy groups and an azido group, providing different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields.
Properties
CAS No. |
913721-81-0 |
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Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-(2-azidoethoxy)-2-methoxy-4-phenylbenzene |
InChI |
InChI=1S/C15H15N3O2/c1-19-15-11-13(12-5-3-2-4-6-12)7-8-14(15)20-10-9-17-18-16/h2-8,11H,9-10H2,1H3 |
InChI Key |
PLAPMKLSIBFGCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2)OCCN=[N+]=[N-] |
Origin of Product |
United States |
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